molecular formula C9H14S B13965279 Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- CAS No. 33312-98-0

Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-

Cat. No.: B13965279
CAS No.: 33312-98-0
M. Wt: 154.27 g/mol
InChI Key: LIZSKRUVSJUPNM-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-thione, 3,3-dimethyl- is a bicyclic compound with a unique structure that includes a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfur-containing reagents. One common method is the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with Lawesson’s reagent under reflux conditions . This reaction converts the ketone group to a thione group, yielding the desired compound.

Industrial Production Methods

While specific industrial production methods for Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The thione group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired product

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- is unique due to the presence of the thione group, which imparts different chemical reactivity compared to its analogs with methylene, dione, or ketone groups. This makes it valuable for specific synthetic applications and potential biological activities.

Properties

CAS No.

33312-98-0

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.1]heptane-2-thione

InChI

InChI=1S/C9H14S/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3

InChI Key

LIZSKRUVSJUPNM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1=S)C

Origin of Product

United States

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